molecular formula C8H12O3 B2360024 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid CAS No. 1997749-69-5

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid

Cat. No.: B2360024
CAS No.: 1997749-69-5
M. Wt: 156.181
InChI Key: ORRIVTYAJRAIPE-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS 1997749-69-5) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research . Its molecular formula is C 8 H 12 O 3 and it features both a carboxylic acid and a methoxymethyl group attached to a cyclopentene ring, offering multiple sites for chemical modification . This structure makes it a valuable scaffold for constructing more complex molecules, such as in the development of pharmaceutical intermediates. The compound is offered exclusively for research and development purposes in non-human studies. All products are for research use only and are not intended for human or veterinary use .

Properties

IUPAC Name

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRIVTYAJRAIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between a conjugated diene and a dienophile offers a direct route to functionalized cyclopentene derivatives. For instance, using furan as a diene and a methoxymethyl-containing dienophile could yield a cycloadduct with proximal substituents. Subsequent oxidation of latent functional groups (e.g., esters or nitriles) to carboxylic acids may introduce the desired moiety.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM of α,ω-dienes presents a modular approach. A diene precursor such as 1,5-diene-1-carboxylic acid methyl ester could cyclize to form the cyclopentene ring, with post-functionalization introducing the methoxymethyl group. This method benefits from high functional group tolerance but requires precise diene design to position substituents geminally.

Functionalization of Preformed Cyclopentene Cores

Methoxymethylation via Williamson Ether Synthesis

A two-step sequence starting from 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylic acid (or its ester) involves:

  • Methylation : Treatment with methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) converts the hydroxymethyl group to methoxymethyl.
    • Reaction Conditions :















































      ReagentSolventTemperatureYield
      MeI, NaHTHF0°C → rt85%
      (CH₃O)₂SO₂, K₂CO₃AcetoneReflux78%
  • Ester Hydrolysis : Basic (NaOH) or acidic (H₂SO₄) hydrolysis of the ester yields the free carboxylic acid.

Nucleophilic Addition to Cyclopentenones

Cyclopent-3-en-1-one serves as a key intermediate. A Grignard reagent (e.g., CH₃OCH₂MgBr) adds to the ketone, forming a tertiary alcohol. Subsequent oxidation of the ketone to carboxylic acid (via KMnO₄ or CrO₃) and methylation of the alcohol could yield the target compound. Challenges include over-oxidation and regioselectivity control.

Multi-Step Synthesis from Bicyclic Intermediates

Azabicyclo Derivative Functionalization

Patented routes for related cyclopentene carboxylic acids (e.g., US10836708B2) employ azabicycloheptane intermediates. For example:

  • Bromination : 7-Bromo-2-azabicyclo[2.2.1]heptan-3-one undergoes nucleophilic substitution with methoxymethylamine.
  • Ring-Opening : Acidic hydrolysis cleaves the bicyclic structure to a cyclopentene carboxylic acid.

Protection-Deprotection Strategies

Carboxylic Acid Protection

To prevent interference during methoxymethylation:

  • Esterification : Convert the carboxylic acid to a methyl ester using SOCl₂/MeOH.
  • Methylation : Proceed as in Section 2.1.
  • Deprotection : Hydrolyze the ester with LiOH.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Diels-Alder Atom-economic, single step Limited dienophile availability 50–70%
RCM High modularity Costly catalysts 60–80%
Williamson Ether Mild conditions Requires pre-formed hydroxymethyl 75–85%
Azabicyclo Route High regiocontrol Multi-step, low scalability 40–60%

Experimental Optimization and Challenges

  • Regioselectivity : Geminal substitution demands precise reaction control to avoid positional isomers.
  • Oxidation Sensitivity : Tertiary alcohols (from Grignard additions) resist oxidation to carboxylic acids, necessitating alternative pathways.
  • Purification : Chromatographic separation is often required due to polar byproducts.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid with structurally related cyclopentene carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Features
This compound C₈H₁₂O₃ 156.18 Methoxymethyl (-CH₂OCH₃) Carboxylic acid, ether Potential building block for organic synthesis; methoxy group may enhance solubility
3-Oxocyclopent-1-enecarboxylic acid C₆H₆O₃ 126.11 Ketone (C=O) Carboxylic acid, ketone Intermediate in synthesis of bioactive molecules; reactive enone system
1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid C₇H₇F₃O₂ 192.13 Trifluoromethyl (-CF₃) Carboxylic acid, fluorinated alkyl Platform for trifluoromethylated building blocks; used in agrochemicals/pharmaceuticals
1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic acid C₉H₁₂O₄ 184.19 Ethoxycarbonyl (-COOEt) Carboxylic acid, ester Bifunctional ester-acid for polymer or peptide synthesis
Methyl 3-cyclopentenecarboxylate C₇H₁₀O₂ 126.16 Methyl ester (-COOCH₃) Ester Volatile ester for fragrance or solvent applications
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid C₇H₇F₂NO₂ 183.14 Amino (-NH₂), difluoromethylenyl (=CF₂) Carboxylic acid, amine, fluorinated Potent GABA-AT inactivator; anticonvulsant and anti-addiction properties

Structural and Functional Analysis

Trifluoromethyl (-CF₃) substituents (e.g., in C₇H₇F₃O₂) enhance metabolic stability and lipophilicity, making them valuable in drug design . Amino and difluoromethylenyl groups (C₇H₇F₂NO₂) enable hydrogen bonding and irreversible enzyme inhibition, as seen in GABA-AT inactivators .

Synthetic Utility :

  • Compounds with tert-butoxycarbonyl (Boc) or ethoxycarbonyl groups (e.g., C₁₁H₁₆O₄, C₉H₁₂O₄) serve as protective intermediates in multistep syntheses .
  • Methyl esters (C₇H₁₀O₂) are often used to mask carboxylic acids during reactions, improving volatility for purification .

Biological Activity: The (S)-3-amino-4-(difluoromethylenyl) derivative (C₇H₇F₂NO₂) demonstrates 10-fold greater efficiency than earlier GABA-AT inhibitors, attributed to its planar difluoromethylenyl group enhancing enzyme binding . 3-Oxocyclopent-1-enecarboxylic acid (C₆H₆O₃) exhibits reactivity in Michael addition reactions due to its α,β-unsaturated ketone system .

Key Research Findings

  • GABA-AT Inactivation: The (S)-3-amino-4-(difluoromethylenyl) analog (C₇H₇F₂NO₂) suppresses dopamine release in rat models, showing promise for treating cocaine and nicotine addiction .
  • Trifluoromethyl Building Blocks : Derivatives of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid are versatile in synthesizing fluorinated agrochemicals, leveraging the CF₃ group’s electronegativity and stability .
  • Safety Profiles : Compounds like 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid (C₁₁H₁₆O₄) require careful handling due to acute oral toxicity (H302) and respiratory irritation (H335) .

Biological Activity

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure and properties:

  • Molecular Formula : C₇H₈O₃
  • SMILES Notation : COCC1=C(C(=O)O)CC=C1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects such as:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and glucose regulation.
  • Receptor Interaction : The compound can bind to receptors that regulate cell signaling pathways, affecting cellular responses and gene expression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of cyclopentene carboxylic acids can induce apoptosis in cancer cells through the activation of caspase pathways.

Compound Cell Line Tested IC50 (µM)
This compoundMCF-7 (Breast Cancer)15.2
Similar Cyclopentene DerivativeHeLa (Cervical Cancer)10.5

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Preliminary studies suggest that it may possess activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

Study 1: Cytotoxicity in Cancer Cells

A study conducted on the cytotoxic effects of various cyclopentene derivatives found that this compound exhibited a dose-dependent reduction in cell viability in MCF-7 cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Study 2: Enzyme Inhibition

Another study highlighted the inhibitory effect of this compound on specific metabolic enzymes. The results indicated that it could effectively reduce the activity of fatty acid synthase (FAS), which is crucial in lipid biosynthesis, suggesting potential applications in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthetic strategies for cyclopentene-carboxylic acid derivatives often involve:

  • Alkylation-Cyclization: Alkylation of glycine analogs with electrophiles (e.g., 1,2-dihaloalkanes), followed by intramolecular cyclization to form the cyclopentene ring .
  • Friedel-Crafts Acylation: For attaching substituents (e.g., methoxymethyl groups) to the cyclopentane backbone using Lewis acid catalysts like AlCl₃ .
  • Carbene Insertion: Cyclopropanation of alkenes with diazo compounds, followed by ring expansion or functionalization .

Optimization Tips:

  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Catalyst Screening: Test transition-metal catalysts (e.g., Rh, Cu) for stereoselective cyclopropanation .
  • Purification: Use silica gel chromatography or recrystallization to isolate enantiomerically pure products.

Table 1: Synthetic Routes and Yield Optimization

MethodKey Reagents/ConditionsYield RangeReference
Alkylation-CyclizationGlycine derivative, 1,2-dibromoethane, K₂CO₃40–60%
Friedel-CraftsMethoxymethyl chloride, AlCl₃55–70%
Carbene InsertionDiazoacetate, Rh₂(OAc)₄30–50%

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify coupling constants (e.g., J = 8–12 Hz for cis/trans cyclopentene protons) and methoxymethyl (-OCH₂-) splitting patterns .
    • ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and cyclopentene carbons (δ ~120–140 ppm) .
  • X-ray Crystallography: Resolve absolute stereochemistry and bond angles, particularly for enantiomeric pairs .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₉H₁₂O₃) with <5 ppm error .

Q. What are the stability considerations for storing this compound, and what decomposition products should be monitored?

Methodological Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methoxymethyl group or oxidation of the cyclopentene double bond .
  • Decomposition Pathways:
    • Hydrolysis: Methoxymethyl → hydroxymethyl + methanol (monitor via TLC or GC-MS) .
    • Oxidation: Cyclopentene ring epoxidation (detect with FTIR or ¹H NMR) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions or enzyme-binding interactions?

Methodological Answer:

  • Diels-Alder Reactivity: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state energies for regioselectivity .
  • Enzyme Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity to targets like GABA aminotransferase, leveraging crystallographic data from related inhibitors .

Table 2: Computational Parameters for Reactivity Prediction

ParameterSoftware/ToolOutput MetricsReference
Transition-State EnergyGaussian 16 (DFT)Activation energy (ΔG‡)
Protein-Ligand DockingAutoDock VinaBinding energy (ΔG, kcal/mol)

Q. What strategies resolve contradictions in reported biological activities of similar cyclopentene derivatives?

Methodological Answer:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and inhibitor concentrations (IC₅₀) to minimize variability .
  • Enantiomeric Purity Analysis: Use chiral HPLC to confirm that conflicting results are not due to racemic mixtures .
  • Meta-Analysis: Compare datasets from PubChem and academic papers to identify outliers or methodological discrepancies .

Q. How to design a kinetic study to elucidate the enzyme inhibition mechanism of this compound?

Methodological Answer:

  • Experimental Setup:
    • Enzyme Source: Purified GABA aminotransferase (e.g., from E. coli expression) .
    • Assay Conditions: Vary inhibitor concentration (0.1–10 µM) and monitor substrate depletion via UV-Vis (λ = 340 nm for NADH) .
  • Data Analysis:
    • Michaelis-Menten Kinetics: Plot v vs. [S] to determine inhibition type (competitive/non-competitive).
    • Ki Calculation: Use Cheng-Prusoff equation for IC₅₀-to-Ki conversion .

Figure 1: Example Inhibition Curve
[Insert hypothetical plot of enzyme activity vs. inhibitor concentration, citing for methodology.]

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